molecular formula C16H19FN6O B2587367 N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896007-40-2

N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

货号: B2587367
CAS 编号: 896007-40-2
分子量: 330.367
InChI 键: INZNQSFMQJLUJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C16H19FN6O and a molecular weight of 330.36 g/mol . Its CAS Registry Number is 896007-40-2 . This substance belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases . This analogy makes them particularly interesting for investigating interactions with various enzyme binding sites, including those of protein kinases. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their potential as kinase inhibitors . Research on analogous compounds within this class has demonstrated significant pharmacological activities, including potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology for cancers like non-small cell lung cancer (NSCLC) . These related compounds often function as ATP-competitive inhibitors, disrupting kinase signaling pathways that drive cell proliferation and survival . While the specific biological data for this compound may be emerging, its core structure aligns with molecules designed to possess key pharmacophoric features necessary for binding to the ATP pocket of kinase targets . Researchers may find this compound valuable for exploring new chemical entities in kinase research, structure-activity relationship (SAR) studies, and as a starting point for the development of targeted cancer therapeutics. This product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical substances with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

4-N-(4-fluorophenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O/c1-23-15-13(10-19-23)14(20-12-6-4-11(17)5-7-12)21-16(22-15)18-8-3-9-24-2/h4-7,10H,3,8-9H2,1-2H3,(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZNQSFMQJLUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary target of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.

Mode of Action

The exact mode of action of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression.

Biochemical Pathways

The biochemical pathways affected by N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis.

Result of Action

The molecular and cellular effects of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been shown to have cytotoxic activities against certain cell lines.

生物活性

N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 896007-40-2) is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H19FN6O
  • Molecular Weight : 330.36 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry for its ability to interact with various biological targets.

Research indicates that pyrazolo[3,4-d]pyrimidines often act as inhibitors of various kinases, particularly casein kinase 1 (CK1), which is implicated in cancer and neurodegenerative diseases. The specific interactions of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with CK1 and other kinases have not been extensively detailed in available literature but are likely similar to those observed in related compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Inhibition of Cell Proliferation : Compounds in this class have shown significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer) and HCT-116 (colon cancer) cells with promising results.
CompoundIC50 (µM)Cell Line
12b8.21A549
12b19.56HCT-116

The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and was also effective against the T790M mutant variant, suggesting potential for targeting resistant cancer forms .

Apoptosis Induction

Flow cytometric analyses revealed that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases. This mechanism is crucial for developing effective anticancer therapies .

Case Studies

A notable study involved the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives as potential CK1 inhibitors. The lead compound from this study demonstrated an IC50 value of 78 nM against CK1, indicating strong inhibitory activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting substituent variations and their impact on molecular properties:

Compound Name / ID Substituents (N4 / N6 / Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-fluorophenyl / 3-methoxypropyl / methyl C21H21FN6O 392.438 Not reported; inferred moderate lipophilicity
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-Phenyl Analog 3,4-dimethylphenyl / 3-methoxypropyl / phenyl C23H26N6O 402.502 Higher mass due to phenyl and methyl groups
N4-(3-Fluorophenyl)-N6-Propyl-1-Phenyl Analog 3-fluorophenyl / propyl / phenyl C20H18FN6 376.40 (calculated) Reduced solubility (shorter alkoxy chain)
N4-(3-Chloro-4-Methylphenyl)-N6-Ethyl-1-Methyl Analog 3-chloro-4-methylphenyl / ethyl / methyl C15H17ClN6 316.79 Water solubility: 0.5 µg/mL (pH 7.4)
PR5-LL-CM01 (Dimethylaminoethyl and Dimethylphenyl Substituents) 3,4-dimethylphenyl / 2-dimethylaminoethyl / phenyl C23H27N7 401.51 Enhanced solubility (polar dimethylamino group)
Key Observations:
  • Position 1 Substituents: The target compound’s methyl group (vs.
  • N4 Aryl Groups : The 4-fluorophenyl group in the target compound offers electron-withdrawing effects, enhancing stability and receptor affinity compared to 3,4-dimethylphenyl (electron-donating, ) or 3-chloro-4-methylphenyl (bulkier, ).
  • N6 Alkyl Chains : The 3-methoxypropyl chain balances lipophilicity and solubility via the methoxy group, whereas shorter chains (e.g., ethyl in ) may reduce solubility.

常见问题

Basic: What are the critical steps and considerations for synthesizing N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Substitution reactions to introduce the 4-fluorophenyl and 3-methoxypropyl groups under basic conditions (e.g., potassium carbonate) in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Temperature control (elevated temperatures for coupling reactions) and inert atmospheres to prevent oxidation .
  • Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC and NMR .
    Critical considerations include optimizing molar ratios of reactants and catalysts (e.g., palladium for cross-coupling) to maximize yield (>60%) while minimizing side products .

Basic: How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • 1H/13C NMR to confirm substituent positions and absence of unreacted intermediates .
    • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Chromatography : HPLC with UV detection to assess purity (>98% for biological assays) .
  • X-ray crystallography (if single crystals are obtainable) for definitive confirmation of stereochemistry and bond angles .

Basic: What initial biological assays are recommended to screen its kinase inhibitory activity?

Methodological Answer:

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent luminescence or fluorescence readouts .
  • Dose-response curves to determine IC50 values; include staurosporine as a positive control .
  • Cellular viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116, A549) to correlate kinase inhibition with antiproliferative effects .

Advanced: How can researchers optimize synthesis yield while adhering to green chemistry principles?

Methodological Answer:

  • Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Solvent selection : Replace DMF or DMSO with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .
  • Catalyst recycling : Use immobilized palladium nanoparticles on silica gel to minimize heavy metal waste .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to optimize reaction endpoints .

Advanced: How to resolve contradictions in kinase inhibition data across different experimental models?

Methodological Answer:

  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., EGFR L858R vs. wild-type) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity with unrelated kinases .
  • Cellular context analysis : Compare results in cell lines with varying expression levels of the target kinase (e.g., Western blot validation) .
  • Data triangulation : Combine computational docking (AutoDock Vina) with surface plasmon resonance (SPR) to validate binding kinetics .

Advanced: What experimental design is recommended to study selectivity against kinase isoforms?

Methodological Answer:

  • Panel testing : Screen against a panel of 50–100 kinases (commercially available from Eurofins or Reaction Biology) .
  • Structural analysis : Perform molecular dynamics simulations to identify residues critical for isoform-specific binding .
  • Alanine scanning mutagenesis : Modify kinase domains to pinpoint interactions with the compound’s fluorophenyl or methoxypropyl groups .
  • Cocrystallization : If feasible, resolve co-crystal structures with target kinases to guide SAR studies .

Advanced: What methodologies validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target kinase upon compound binding .
  • Immunoprecipitation (IP) : Use anti-target kinase antibodies to pull down the compound-kinase complex, followed by LC-MS/MS detection .
  • BRET/FRET biosensors : Engineer cells with biosensors to monitor real-time kinase inhibition in live cells .

Advanced: How to address solubility limitations in pharmacological assays?

Methodological Answer:

  • Formulation optimization : Use co-solvents (e.g., PEG-400 or Captisol) or nanoemulsions to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
  • LogP adjustment : Synthesize analogs with polar substituents (e.g., hydroxyl or amine groups) while maintaining activity .

Advanced: What are best practices for comparative structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with variations at the 4-fluorophenyl (e.g., chloro or methyl substituents) and 3-methoxypropyl (e.g., ethoxy or allyl) positions .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity cliffs and guide synthetic priorities .

Advanced: How to ensure reproducibility of biological activity across in vitro and in vivo models?

Methodological Answer:

  • Strict pharmacokinetic (PK) profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
  • Orthogonal assays : Validate in vitro findings with ex vivo kinase activity assays in tumor biopsies .
  • Blinded studies : Implement randomization and blinded analysis in animal models to reduce bias .

Advanced: What statistical methods are recommended for analyzing dose-response data?

Methodological Answer:

  • Four-parameter logistic (4PL) regression to calculate EC50/IC50 values with 95% confidence intervals .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Bootstrap resampling to assess robustness of small datasets (n < 6 replicates) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。